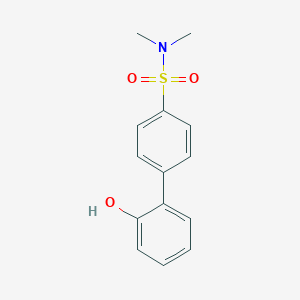
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% (2-DMSPP) is an organic compound with a wide range of applications in the scientific field. It is a colorless, crystalline solid with a melting point of 134-136°C. 2-DMSPP is used in various biochemical and physiological experiments, and its applications include synthesis, research, and laboratory experiments.
Wirkmechanismus
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting this enzyme, 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% reduces the production of prostaglandins, which are hormones that play a role in inflammation and pain.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential to reduce inflammation and pain, and its effects on the body’s biochemical and physiological processes. It has been found to reduce inflammation and pain in animal models, and has also been found to reduce the production of pro-inflammatory cytokines, which are proteins that play a role in inflammation. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been found to reduce the production of nitric oxide, which is a molecule that plays a role in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and easy to obtain and store. It is also a relatively stable compound, and can be used in a variety of applications. However, it should be noted that 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is not soluble in water, and so must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95%. These include further studies into its effects on inflammation and pain, as well as its potential use as a therapeutic agent. In addition, further research into its effects on biochemical and physiological processes could lead to new applications for 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95%. Finally, further research into its synthesis and structure could lead to the development of new compounds with similar properties.
Synthesemethoden
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% can be synthesized by reacting 4-nitrobenzenesulfonamide with dimethyl sulfate in an aqueous solution. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at a temperature of 80-90°C. The reaction is then followed by a reaction with sodium hydroxide to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of antibiotics, the study of enzyme-catalyzed reactions, and the study of the effects of drugs on the body. It has also been used in the development of new drugs and in the production of pharmaceuticals.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAAZZOTXSKGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

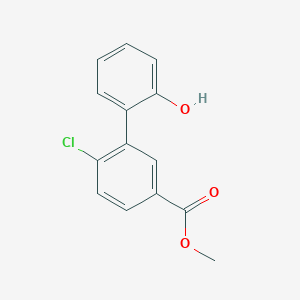

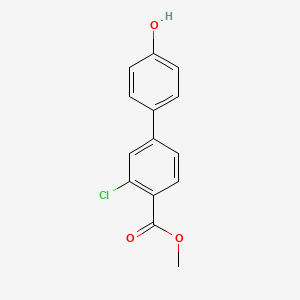
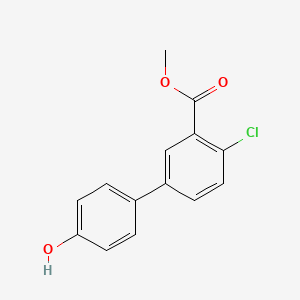




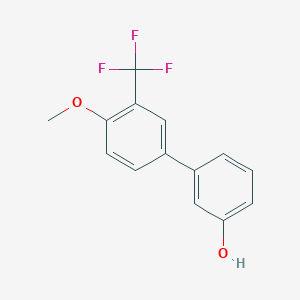


![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)

![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)